molecular formula C23H24ClN5O2 B4500146 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide

カタログ番号: B4500146
分子量: 437.9 g/mol
InChIキー: XCANJGBYPOARDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide is a high-potency, selective Monoamine Oxidase B (MAO-B) inhibitor of significant interest for neurological disorder research. This compound belongs to a class of pyridazinone derivatives that have demonstrated a strong preference for inhibiting MAO-B over the MAO-A isozyme, a key characteristic for enhancing therapeutic safety and reducing side effects in potential applications . Scientific studies have shown that the 3-chlorophenyl substitution on this molecular scaffold is critically associated with superior MAO-B inhibitory activity, making it a valuable chemical tool for researchers . The compound acts as a competitive and reversible inhibitor , binding directly to the active site of the MAO-B enzyme. This reversible mechanism is a sought-after feature in modern drug discovery, as it offers a more favorable safety profile compared to older, irreversible inhibitors. Research indicates that related lead compounds exhibit excellent blood-brain barrier (BBB) penetration in the Parallel Artificial Membrane Permeability Assay (PAMPA), confirming their ability to reach central nervous system targets effectively . Molecular docking studies suggest that analogous inhibitors achieve stable binding within the MAO-B enzyme cavity through key interactions, such as pi–pi stacking with tyrosine residues like Tyr398 and Tyr326 . Its primary research value lies in the investigation of Parkinson's disease pathophysiology and the development of novel treatment strategies aimed at increasing dopamine levels in the brain by preventing its metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

特性

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-19-7-4-8-20(15-19)25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)16-18-5-2-1-3-6-18/h1-10,15H,11-14,16-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCANJGBYPOARDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, followed by the introduction of the benzylpiperazine moiety and the chlorophenylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency in large-scale production.

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyridazine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

科学的研究の応用

Cardiovascular Disorders

Preliminary studies indicate that compounds similar to this molecule may exhibit positive inotropic effects, making them potential candidates for treating heart failure and other cardiovascular conditions. The benzylpiperazine component is known for its affinity to various receptors that influence cardiac function.

Central Nervous System Disorders

The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The piperazine ring is commonly associated with antidepressant activity, which could be leveraged in drug development.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of benzylpiperazine and their effects on serotonin receptors. The findings indicated that modifications to the piperazine structure could enhance binding affinity and efficacy, supporting further investigation into compounds like 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide for treating depression .

Case Study 2: Cardiovascular Effects

Research presented at the American Heart Association annual meeting highlighted the potential of piperazine derivatives in modulating cardiac contractility. The study suggested that compounds with similar structural features could serve as lead candidates for developing new heart failure therapies .

作用機序

The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the alleviation of neurological symptoms.

類似化合物との比較

Piperazine/Piperidine Substituents

Compound Name Substituent on Piperazine/Piperidine Key Structural Features Reference
Target compound 4-Benzylpiperazin-1-yl Benzyl group enhances lipophilicity
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxopyridazin-1-yl}acetamide 4-(4-Fluorophenyl)piperazin-1-yl Fluorine introduces electronegativity
6e (Antipyrine hybrid) 4-Benzylpiperidin-1-yl Piperidine (single N) vs. piperazine (two N)
6h (Antipyrine hybrid) 4-(3-Chlorophenyl)piperazin-1-yl Chlorine at meta position on phenyl
C4019 (Sulfamoyl derivative) 4-Benzylpiperazin-1-yl with sulfamoyl Sulfamoyl group increases polarity

Key Observations :

  • Fluorine in the analog from may alter electronic properties and metabolic stability due to its electronegativity .
  • Piperidine (6e) lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity compared to the target compound .

Arylacetamide Modifications

Compound Name Aryl Group on Acetamide Molecular Weight (g/mol) IR C=O Stretching (cm⁻¹) Reference
Target compound 3-Chlorophenyl 459.54 (calculated) Not reported
6c (Antipyrine hybrid) 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl 532.25 1711, 1665, 1642
6h (Antipyrine hybrid) 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl 424.88 1650, 1620
N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl 3-Chlorophenyl with sulfamoyl Not reported Not reported

Key Observations :

  • The 3-chlorophenyl group in the target compound may contribute to steric hindrance or halogen bonding with targets .
  • Antipyrine hybrids (6c, 6h) feature a pyrazolyl group linked to the acetamide, which could confer anti-inflammatory properties .
  • IR data indicate multiple C=O stretches (e.g., 1665–1620 cm⁻¹), suggesting conformational flexibility or hydrogen-bonding interactions .

Halogen Substitution Effects

  • Chlorine (target compound, 6h): Enhances binding to hydrophobic pockets and resists metabolic oxidation .
  • Fluorine ( analog): Improves bioavailability and modulates electron density in the phenyl ring .

Key Observations :

  • High yields (79%) are achievable via nucleophilic substitution on pyridazinone precursors .
  • Hydrazide intermediates () may offer routes to further functionalization but require careful purification .

生物活性

The compound 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic molecule with a complex structure that has garnered attention in medicinal chemistry. Its unique combination of functional groups suggests potential pharmacological applications, particularly in treating cardiovascular and central nervous system disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26ClN5O2C_{24}H_{26}ClN_{5}O_{2}, with a molecular weight of approximately 451.9 g/mol. The structure features a pyridazine core, a benzylpiperazine moiety, and a chlorobenzamide side chain. The presence of these functional groups contributes to its biological activity.

Feature Description
Pyridazine Core Facilitates nucleophilic substitutions and electrophilic aromatic substitutions.
Benzylpiperazine Moiety Known for its antidepressant effects and potential neuroactive properties.
Chlorobenzamide Side Chain Enhances pharmacological profile compared to other derivatives.

The biological activity of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The benzylpiperazine moiety may interact with serotonin receptors, influencing mood and anxiety.
  • Dopamine Receptors : Potential modulation of dopaminergic pathways could contribute to its neuropharmacological effects.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole in vitro.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including the MTT assay, which assesses cell viability. Preliminary results suggest that it may exert cytotoxic effects on cancer cell lines such as HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia). The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insights into its potency.

Case Studies

  • Study on Anticancer Effects :
    • Researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines.
    • Results indicated that certain modifications to the structure enhanced anticancer activity, suggesting a structure-activity relationship (SAR).
  • Neuropharmacological Assessment :
    • A study focused on the interaction of the compound with serotonin receptors demonstrated its potential as an antidepressant.
    • Behavioral tests in animal models showed improvements in anxiety-like behaviors following administration.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this pyridazinone derivative typically involves multi-step routes, including:

  • Core formation : Condensation of substituted pyridazinone precursors with appropriate acetamide intermediates.
  • Functionalization : Introduction of the 4-benzylpiperazinyl and 3-chlorophenyl groups via nucleophilic substitution or coupling reactions.
  • Optimization : Use of solvents like ethanol or acetic acid and catalysts (e.g., HCl or H₂SO₄) under controlled temperatures (60–80°C) to enhance yield (70–85%) and purity (>95%) .
  • Purification : Recrystallization or column chromatography to isolate the final product.

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and molecular connectivity (¹H and ¹³C NMR) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect impurities .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

Methodological approaches include:

  • Target Identification :
    • Molecular Docking : Predict interactions with enzymes (e.g., kinases) or receptors using software like AutoDock Vina .
    • In Vitro Binding Assays : Radioligand displacement studies to measure affinity (e.g., IC₅₀ values) .
  • Pathway Analysis :
    • Gene Expression Profiling : RNA sequencing to identify dysregulated pathways (e.g., apoptosis or inflammation) .
    • Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to detect binding partners .

Advanced: What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

To address discrepancies in structure-activity relationships (SAR):

  • Comparative SAR Studies : Systematically vary substituents (e.g., benzylpiperazinyl vs. morpholinyl groups) and test against standardized assays (e.g., antimicrobial MIC values) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anti-inflammatory activity) .
  • Control Experiments : Replicate conflicting studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables .

Advanced: How should in vitro and in vivo models be selected to evaluate pharmacokinetic properties?

  • In Vitro Models :
    • Solubility : Use shake-flask method with buffers (pH 1–7.4) to simulate gastrointestinal conditions .
    • Metabolic Stability : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Administer orally/intravenously to determine bioavailability (%F) and tissue distribution .
    • Toxicity Screening : Acute toxicity studies (OECD 423) to establish safe dosages .

Basic: What are key considerations in designing SAR studies for this compound?

  • Substituent Variation : Test analogs with modified benzylpiperazinyl or chlorophenyl groups to assess impact on activity .
  • Biological Testing : Use uniform assays (e.g., COX-2 inhibition for anti-inflammatory activity) across analogs .
  • Data Correlation : Employ computational tools (e.g., QSAR models) to link structural features to activity trends .

Advanced: What computational methods predict binding affinities and target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time (10–100 ns) to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with active-site residues) .

Advanced: How can discrepancies in cytotoxicity data across cell lines be addressed?

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and assay durations .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Mechanistic Follow-Up : Perform apoptosis/necrosis assays (e.g., Annexin V staining) to confirm mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。